molecular formula C16H19ClFNO3S B2643216 (2-Chloro-6-fluorophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1797177-25-3

(2-Chloro-6-fluorophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2643216
CAS RN: 1797177-25-3
M. Wt: 359.84
InChI Key: ZVXLYQFOHMOBMZ-UHFFFAOYSA-N
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Description

The compound’s description would typically include its molecular formula, molecular weight, and possibly its structure, which can often be determined using techniques like X-ray crystallography .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions. The specifics would depend on the starting materials and the desired end product. It’s common to use techniques like nuclear magnetic resonance (NMR) spectroscopy to monitor the progress of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to analyze the molecular structure of a compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. Techniques used might include mass spectrometry, infrared spectroscopy, and UV/Vis spectroscopy .


Physical And Chemical Properties Analysis

This could include studying the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds has focused on the synthesis of substituted azetidinones, highlighting the biological and pharmacological potential of sulfonamide rings and their derivatives. These compounds are recognized for their medicinal and pharmaceutical importance, found in the structural skeletons of several naturally occurring alkaloids. The synthesis process often involves condensation and annulation reactions, yielding compounds with potential biological activities (Y. Jagannadham et al., 2019).

Application in Drug Discovery

Compounds with the azetidinone scaffold have been explored for their potential in drug discovery, including the design of potent inhibitors for cholesterol absorption. Through structure-activity relationship (SAR) analysis, specific derivatives have been identified to exhibit significant efficacy in reducing serum cholesterol levels, demonstrating the importance of strategic placement of functional groups to enhance biological activity (S. Rosenblum et al., 1998).

Catalytic and Synthetic Applications

Further research has extended into the catalytic and synthetic applications of related compounds. For instance, enantiopure derivatives have been evaluated for their use in catalytic asymmetric addition of organozinc reagents to aldehydes, showcasing the potential of such compounds in synthetic organic chemistry and the production of enantiomerically pure substances (Mincan Wang et al., 2008).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of related compounds have been analyzed to understand their interactions and properties better. Such studies can provide insights into the compound's stability, reactivity, and potential for further modification for specific applications (B. Lakshminarayana et al., 2009).

Mechanism of Action

If the compound is a drug or has some biological activity, researchers would study how it interacts with its target in the body. This could involve biochemical assays, cell-based assays, and potentially even animal studies .

Safety and Hazards

Researchers would look at the compound’s potential toxicity, flammability, and other hazards. This could involve both in vitro tests (like cell culture experiments) and in vivo tests (like animal studies) .

Future Directions

This would depend on the results of the above analyses. If the compound has interesting properties, researchers might look at ways to synthesize it more efficiently, modify its structure to enhance its properties, or find new applications for it .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO3S/c17-13-7-4-8-14(18)15(13)16(20)19-9-12(10-19)23(21,22)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXLYQFOHMOBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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